ERα Binding Affinity of Pipendoxifene Hydrochloride Compared to SERM Peers
In a standardized ERα competitive binding assay, Pipendoxifene (ERA-923) inhibits [3H]-estradiol binding with an IC50 of 14 nM [1]. This places its affinity in a distinct bracket relative to structural and therapeutic analogs. It is approximately 1.9-fold more potent than the clinically approved 2-phenylindole SERM bazedoxifene (IC50 = 26 nM) [2] and >13-fold more potent than tamoxifen (IC50 = 189 nM) [3].
| Evidence Dimension | ERα Competitive Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Tamoxifen (IC50 = 189 nM); Bazedoxifene (IC50 = 26 nM) |
| Quantified Difference | Pipendoxifene vs. Tamoxifen: 13.5-fold higher affinity; Pipendoxifene vs. Bazedoxifene: 1.9-fold higher affinity. |
| Conditions | Radioligand displacement assay using [3H]-17β-estradiol on human ERα. |
Why This Matters
This higher affinity for ERα provides a quantifiable justification for selecting Pipendoxifene over tamoxifen or bazedoxifene in experimental systems where maximal receptor occupancy at lower concentrations is critical.
- [1] Greenberger, L. M., et al. (2001). A new antiestrogen... Clinical Cancer Research, 7(10), 3166-3177. PMID: 11595711. View Source
- [2] Komm, B. S., et al. (2005). Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. Endocrinology, 146(9), 3999-4008. PMID: 15961563. View Source
- [3] Parker, G. J., et al. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening, 5(2), 77-88. View Source
